The compound (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. It is characterized by a complex structure that includes a benzo[d]isothiazole moiety, a piperazine ring, and a morpholinopyrimidine component. The molecular formula for this compound is with a molecular weight of approximately .
The compound is classified as an organic heterocyclic compound due to the presence of nitrogen and sulfur atoms within its cyclic structure. It falls under the category of piperazine derivatives, which are known for their diverse biological activities.
The synthesis of (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not detailed in the sources, compounds with similar structures often utilize the following methods:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone can be described using various chemical notation systems:
InChI=1S/C21H22N4O2S2/c26-21(15-5-7-22-19(13-15)27-16-6-12-28-14-16)25-10-8-24(9-11-25)20-17-3-1-2-4-18(17)29-23-20/h1-5,7,13,16H,6,8-12,14H2
This InChI provides a unique identifier for the compound's structure.
The canonical SMILES representation is C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
, which illustrates how atoms are connected in the molecule.
The compound may participate in various chemical reactions typical for piperazine derivatives and heterocycles. These include:
Understanding these reactions requires knowledge of organic reaction mechanisms and conditions that favor specific pathways.
Further research into pharmacological studies would provide insights into its specific interactions at the molecular level.
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties would enhance understanding but were not specified in the available sources.
The compound has potential applications in:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4